2-(4-methylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
- This compound, also known by its IUPAC name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)- , belongs to the class of isoindole derivatives.
- Its chemical formula is C₁₆H₁₅N₃O , with a molecular weight of approximately 265.31 g/mol.
- The compound features a benzotriazole ring and a phenolic group, making it structurally intriguing.
Preparation Methods
- The synthetic route involves benzoylation of substituted phenols (1a–b) under low temperature conditions.
- Fries rearrangement, catalyzed by anhydrous aluminum chloride, converts the benzoylated products into hydroxy benzophenones (4a–k) .
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like aluminum chloride, benzoyl chloride, and propenyl bromide are used.
Major Products: Hydroxy benzophenones are the primary products.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity, although specific applications are still emerging.
Medicine: Notable for its potential pharmacological properties.
Industry: Used in the development of novel materials and functional molecules.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds: Other benzotriazole derivatives, such as 4-(2-hydroxy-5-methylphenyl)-2-phenyl-1(2H)-phthalazinone , share structural features.
Uniqueness: The combination of benzotriazole, phenolic, and isoindole moieties sets it apart.
Properties
Molecular Formula |
C27H23NO2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C27H23NO2/c1-18-12-14-21(15-13-18)28-26(29)24-22(19-8-4-2-5-9-19)16-17-23(25(24)27(28)30)20-10-6-3-7-11-20/h2-17,22-25H,1H3 |
InChI Key |
HAJKZJDPNDOFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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